2-pyrrolidin-1-ium-1-ylethyl N-[3-(propoxymethyl)phenyl]carbamate;chloride
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Overview
Description
2-pyrrolidin-1-ium-1-ylethyl N-[3-(propoxymethyl)phenyl]carbamate;chloride is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
The synthesis of 2-pyrrolidin-1-ium-1-ylethyl N-[3-(propoxymethyl)phenyl]carbamate;chloride typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the reaction of N-substituted piperidines, which undergoes a series of transformations including ring contraction and deformylative functionalization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-ones.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of iodinated derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidine ring.
Common reagents used in these reactions include oxidizing agents like peroxides and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-pyrrolidin-1-ium-1-ylethyl N-[3-(propoxymethyl)phenyl]carbamate;chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-pyrrolidin-1-ium-1-ylethyl N-[3-(propoxymethyl)phenyl]carbamate;chloride involves its interaction with specific molecular targets. The pyrrolidine ring can bind to various enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar compounds include other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . What sets 2-pyrrolidin-1-ium-1-ylethyl N-[3-(propoxymethyl)phenyl]carbamate;chloride apart is its unique combination of the pyrrolidine ring with the propoxymethylphenyl carbamate moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
80171-63-7 |
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Molecular Formula |
C17H27ClN2O3 |
Molecular Weight |
342.9 g/mol |
IUPAC Name |
2-pyrrolidin-1-ium-1-ylethyl N-[3-(propoxymethyl)phenyl]carbamate;chloride |
InChI |
InChI=1S/C17H26N2O3.ClH/c1-2-11-21-14-15-6-5-7-16(13-15)18-17(20)22-12-10-19-8-3-4-9-19;/h5-7,13H,2-4,8-12,14H2,1H3,(H,18,20);1H |
InChI Key |
BYCJYEQBFJFXFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC1=CC(=CC=C1)NC(=O)OCC[NH+]2CCCC2.[Cl-] |
Origin of Product |
United States |
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